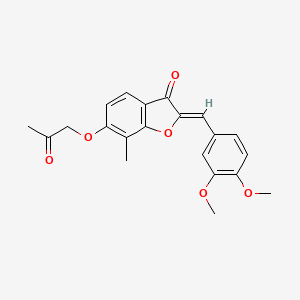
(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one is a member of the aurone derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core with various substituents that influence its biological activity. The presence of methoxy groups and a benzylidene moiety is particularly relevant for its interaction with biological targets.
Synthesis
The synthesis of aurone derivatives like this compound typically involves the condensation of appropriate aldehydes and ketones under acidic conditions. The specific synthetic route may vary based on the desired substituents and yield optimization.
Anticancer Activity
Research has demonstrated that aurone derivatives exhibit significant anticancer properties. A study evaluating various benzofuran derivatives found that modifications in the structure significantly impact cytotoxicity against cancer cell lines. For instance, compounds with methoxy substitutions showed enhanced activity against breast cancer cells, indicating that this compound may also possess similar potential due to its structural characteristics .
Table 1: Cytotoxicity of Aurone Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | ROS generation |
| (2Z)-... | MDA-MB-231 | TBD | TBD |
Antioxidant Activity
The antioxidant properties of aurones have been attributed to their ability to scavenge free radicals and inhibit oxidative stress. Studies suggest that the methoxy groups in the structure enhance electron donation capabilities, thereby increasing antioxidant efficacy .
Anti-inflammatory Effects
Aurones have also been investigated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Breast Cancer Study : In a recent study involving various aurone derivatives, this compound was tested against MDA-MB-231 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
- Inflammation Model : An experimental model using lipopolysaccharide (LPS) induced inflammation in macrophages showed that treatment with this compound led to a significant decrease in IL-6 levels compared to untreated controls. This highlights its potential for therapeutic use in inflammatory conditions .
科学研究应用
Benzofuran derivatives, including (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one, exhibit diverse biological activities such as:
1. Cytotoxicity
- Induces apoptosis in cancer cells.
- Mechanism: Modulation of Bcl-2 family proteins.
2. Antioxidant Activity
- Protects against oxidative stress.
- Potentially reduces the risk of chronic diseases.
3. Anti-inflammatory Effects
- Reduces pro-inflammatory cytokines (e.g., TNF and IL-1).
- May be beneficial in managing chronic inflammatory conditions.
4. Antimicrobial Properties
- Exhibits activity against various bacterial strains.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various human cancer cell lines. The compound demonstrated an IC50 value significantly lower than that of doxorubicin, indicating potent cytotoxicity. Structure–activity relationship (SAR) studies revealed that specific substituents on the benzofuran core enhance its cytotoxic effects.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of related benzofuran compounds. In vitro studies showed that certain derivatives effectively suppressed inflammatory markers, suggesting applicability in treating rheumatoid arthritis and other inflammatory diseases.
Summary of Biological Activities
Structure–Activity Relationships (SAR)
| Compound Variant | Substituents | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Methoxy group | 15 | Cytotoxic |
| Compound B | Hydroxy group | 20 | Anti-inflammatory |
| Compound C | Piperidine moiety | 10 | Antioxidant |
属性
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-12(22)11-26-16-8-6-15-20(23)19(27-21(15)13(16)2)10-14-5-7-17(24-3)18(9-14)25-4/h5-10H,11H2,1-4H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASKQOASOBXKLM-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













